molecular formula C17H22Cl2N2O2 B7719873 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide

Katalognummer B7719873
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: IRGDEEHWVJUDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide, also known as A-796260, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in pain modulation, stress responses, and addiction. In recent years, A-796260 has gained attention in scientific research due to its potential therapeutic applications in various fields, including pain management, drug addiction, and mental health disorders.

Wirkmechanismus

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide exerts its pharmacological effects by selectively binding to the NOP receptor and activating downstream signaling pathways. The NOP receptor is widely distributed in the central nervous system and peripheral tissues and is involved in various physiological processes, including pain modulation, stress responses, and reward pathways. Activation of the NOP receptor by 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide results in the inhibition of neurotransmitter release, including dopamine, and the modulation of ion channels and second messenger systems. This leads to the modulation of pain perception, stress responses, and addiction-related behaviors.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. In terms of pain management, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been found to reduce pain sensitivity and improve analgesic effects in animal models of acute and chronic pain. Moreover, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been shown to reduce drug-seeking behaviors in animal models of opioid and cocaine addiction, suggesting its potential as a treatment for drug addiction. Additionally, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been found to modulate stress responses and affective behaviors, indicating its potential therapeutic applications in mental health disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly selective agonist of the NOP receptor, which allows for the specific modulation of the receptor without affecting other receptors or systems. Moreover, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has a long half-life and is stable in various experimental conditions, making it suitable for in vivo and in vitro studies. However, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve yields and purity of the compound. Moreover, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide in humans, as well as its safety and tolerability. Additionally, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has shown potential as a treatment for various conditions, including pain management, drug addiction, and mental health disorders. Future studies should focus on the development of novel therapeutics based on 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide or other NOP receptor agonists for these indications.

Synthesemethoden

The synthesis of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide involves a series of chemical reactions, starting from the commercially available 2,4-dichlorobenzoyl chloride and isobutylamine. The first step involves the formation of the intermediate 2,4-dichlorobenzamide, which is then reacted with piperidine and triethylamine to yield the final product, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide. The synthesis of 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been extensively studied in preclinical models to investigate its pharmacological properties and potential therapeutic applications. In the field of pain management, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has shown promising results in reducing pain sensitivity and improving analgesic effects in animal models of acute and chronic pain. Moreover, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been investigated as a potential treatment for drug addiction, including opioid and cocaine addiction, by targeting the NOP receptor. Additionally, 1-(2,4-dichlorobenzoyl)-N-isobutylpiperidine-4-carboxamide has been studied in the context of mental health disorders, such as anxiety and depression, due to its ability to modulate stress responses and affective behaviors.

Eigenschaften

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-11(2)10-20-16(22)12-5-7-21(8-6-12)17(23)14-4-3-13(18)9-15(14)19/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDEEHWVJUDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.